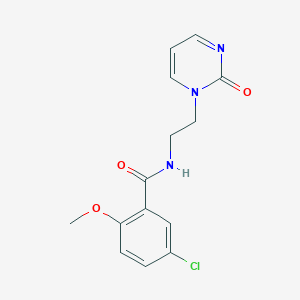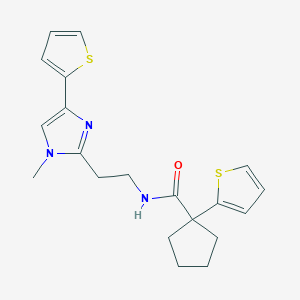![molecular formula C20H29NO5 B2983820 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide CAS No. 900006-50-0](/img/structure/B2983820.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Poly(ortho ester) Systems
Poly(ortho ester) systems, which include compounds related to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide, have significant applications in bioerodible drug delivery devices. Their acid sensitivity allows for the creation of devices with lifetimes ranging from hours to many months, which can be adjusted using acidic or basic excipients physically incorporated into the matrix. This is particularly relevant in the development of more efficient and controlled drug delivery systems (Heller, 1990).
Synthesis of Spiroacetal Enol Ethers
Spiroacetal enol ethers, similar in structure to this compound, are crucial in the synthesis of natural products. A notable example is the synthesis of (-)-AL-2, which involves the formation of a core framework of diacetylenic spiroacetal enol ethers (Miyakoshi & Mukai, 2003).
Antiviral Agents
N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which share a structural similarity with this compound, have shown significant antiviral activity. This indicates the potential of compounds with similar structures in developing new classes of antiviral molecules (Apaydın et al., 2020).
Receptor Agonists
Compounds like 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, structurally related to this compound, have been reported as potent agonists for 5-HT1AR receptors. This highlights their significance in neuroprotective activity and pain control, offering new strategies in this domain (Franchini et al., 2017).
Novel Drug Development
The synthesis of N-phenylbenzamide derivatives, which are structurally akin to this compound, has led to the development of promising lead compounds for anti-EV 71 drugs, showcasing the potential of similar compounds in novel drug development (Ji et al., 2013).
作用機序
Target of Action
The primary target of this compound is the sodium-dependent noradrenaline transporter . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in various physiological functions such as attention, emotions, sleeping, dreaming, and learning .
Mode of Action
The compound acts as an adrenergic neuron inhibitor . It slowly displaces norepinephrine from its storage in nerve endings . This action blocks the release of norepinephrine normally produced by nerve stimulation . The reduction in neurotransmitter release in response to sympathetic nerve stimulation, as a result of catecholamine depletion, leads to reduced arteriolar vasoconstriction .
Biochemical Pathways
The compound’s action affects the norepinephrine pathway . By inhibiting the release of norepinephrine, it disrupts the normal functioning of this pathway, leading to a decrease in arteriolar vasoconstriction . This can have downstream effects on blood pressure regulation and other physiological processes influenced by norepinephrine.
Pharmacokinetics
The compound is rapidly and well absorbed from the gastrointestinal tract
Result of Action
The primary result of the compound’s action is a reduction in blood pressure . By inhibiting the release of norepinephrine and reducing arteriolar vasoconstriction, the compound can decrease blood pressure . This makes it potentially useful as an antihypertensive agent .
特性
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-3-23-17-9-8-15(12-18(17)24-4-2)19(22)21-13-16-14-25-20(26-16)10-6-5-7-11-20/h8-9,12,16H,3-7,10-11,13-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLOUECKMRPGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2COC3(O2)CCCCC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983737.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-iodobenzamide](/img/structure/B2983738.png)


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2983743.png)

![1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B2983748.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2983750.png)


![[1,2,4]Triazolo[4,3-b]pyridazin-6-ol](/img/structure/B2983757.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2983759.png)
![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2983760.png)
